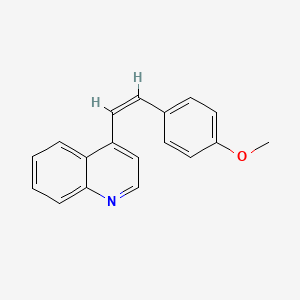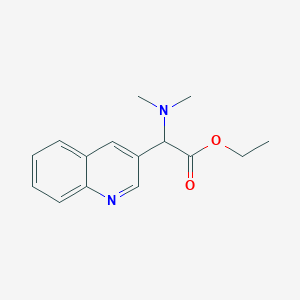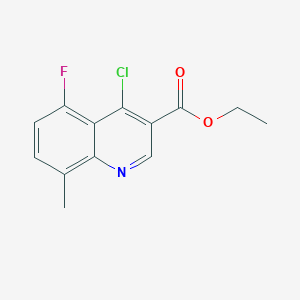![molecular formula C12H12N2O3S B11853878 Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- CAS No. 98267-09-5](/img/structure/B11853878.png)
Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline is a compound that features both an aziridine moiety and a quinoline structure. Aziridines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain, while quinolines are heterocyclic aromatic compounds with a wide range of biological activities. The combination of these two functional groups in a single molecule makes 5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline an interesting subject for research in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline typically involves the formation of the aziridine ring followed by its attachment to the quinoline structure. One common method for synthesizing aziridines is the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods can be adapted for the large-scale production of 5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline by incorporating the appropriate quinoline derivatives in the synthesis process.
化学反应分析
Types of Reactions
5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amine derivatives.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like peroxides for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can lead to the formation of aziridine N-oxides, while reduction can yield primary or secondary amines .
科学研究应用
5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
作用机制
The mechanism of action of 5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline involves its interaction with biological molecules through its aziridine and quinoline moieties. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzyme activity or the induction of DNA damage . The quinoline structure can intercalate into DNA, disrupting its function and leading to cell death .
相似化合物的比较
Similar Compounds
5-(aziridin-1-yl)-2,4-dinitrobenzamide: Known for its potent inhibitory activity against the Leishmania parasite.
Mitomycin C: An aziridine-containing chemotherapeutic agent with antitumor activity.
Porfiromycin: Another aziridine-containing compound with similar biological activity to mitomycin C.
Uniqueness
5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline is unique due to the combination of its aziridine and quinoline moieties, which confer both high reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
98267-09-5 |
|---|---|
分子式 |
C12H12N2O3S |
分子量 |
264.30 g/mol |
IUPAC 名称 |
5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-4-5-11(18(15,16)14-7-8-14)9-3-2-6-13-12(9)10/h2-6H,7-8H2,1H3 |
InChI 键 |
CUYMMUQIUPDZOK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)N3CC3)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



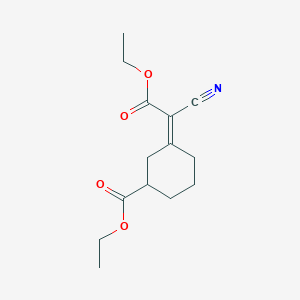
![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)
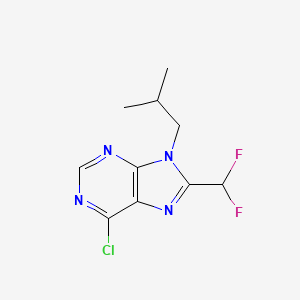

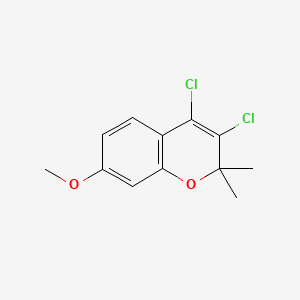
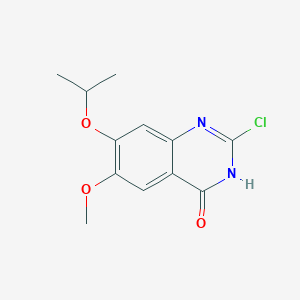
![6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11853849.png)
